molecular formula C10H11NOS B1428372 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 880166-17-6

4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No. B1428372
CAS RN: 880166-17-6
M. Wt: 193.27 g/mol
InChI Key: HLEJVYBEURUTQJ-UHFFFAOYSA-N
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Description

4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound used in scientific research . Its unique structure allows for various applications, such as drug synthesis and organic electronics.


Molecular Structure Analysis

The molecular formula of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile is C10H11NOS . The molecular weight is 193.27 .

Scientific Research Applications

Fluorescent Properties

4-(2-Thienyl)tetrahydro-2H-pyran-4-carbonitrile and its derivatives exhibit unique fluorescent properties. A study by Sahu et al. (2014) reported that thieno[3,2-c]pyrans show substituent-dependent fluorescence. Some derivatives demonstrate high fluorescence quantum yields with large Stokes shifts, while others exhibit aggregation-induced emission. This characteristic is crucial for developing new fluorescent materials and probes in scientific research.

Chemical Synthesis and Structure

Research by Ignatovich et al. (2015) delved into the synthesis and structure of new carbonitriles, including derivatives of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile. Their study provides insights into the influences of different heterocycles and organoelement substituents on the compounds’ properties, which is valuable for the design of new materials and drugs.

Microwave-Assisted Synthesis

Microwave irradiation is a novel technique for synthesizing various derivatives of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile. A study by Tu et al. (2002) demonstrated the efficiency of this method, which can lead to more sustainable and faster chemical synthesis processes in pharmaceutical and material sciences.

Corrosion Inhibition

Derivatives of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile show potential as corrosion inhibitors. The research by Dandia et al. (2013) explored the synthesis of pyrazolopyridine derivatives and their effects on corrosion inhibition, highlighting the compound's potential applications in industrial settings to protect metals.

Gas-Phase Pyrolysis

The gas-phase pyrolysis of derivatives including 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile is another area of interest. Elnagdi et al. (2001) studied the kinetics and mechanisms of these reactions, providing essential insights into thermal degradation processes, which can be crucial for understanding the stability and degradation of organic compounds.

Crystallography

Crystallographic studies are essential for understanding the molecular structure of compounds. Jansone et al. (2007) investigated the crystal structures of certain carbonitriles, including derivatives of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile, which is vital for the development of new materials and pharmaceuticals.

Antimicrobial and Anticancer Properties

Some derivatives of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile exhibit antimicrobial and anticancer properties. Studies like those by Bishnoi et al. (2019) and Elewa et al. (2021) provide insights into the potential therapeutic applications of these compounds.

Mechanism of Action

properties

IUPAC Name

4-thiophen-2-yloxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEJVYBEURUTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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